molecular formula C14H31NO4 B14503398 Capric acid, diethanolamine salt CAS No. 64601-14-5

Capric acid, diethanolamine salt

Cat. No.: B14503398
CAS No.: 64601-14-5
M. Wt: 277.40 g/mol
InChI Key: ZCNCBFKBQRZZFC-UHFFFAOYSA-N
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Description

Capric acid, also known as decanoic acid, is a saturated fatty acid with the chemical formula CH₃(CH₂)₈COOH. Diethanolamine is an organic compound with the formula HN(CH₂CH₂OH)₂. The combination of these two compounds forms capric acid, diethanolamine salt, which is used in various industrial and scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Capric acid, diethanolamine salt can be synthesized through a neutralization reaction between capric acid and diethanolamine. The reaction typically involves mixing equimolar amounts of capric acid and diethanolamine in a solvent such as ethanol or water, followed by heating the mixture to facilitate the reaction. The product is then purified through crystallization or distillation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where capric acid and diethanolamine are combined under controlled temperatures and pressures. The reaction mixture is continuously stirred to ensure complete reaction, and the product is separated and purified using industrial-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Capric acid, diethanolamine salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amides.

    Reduction: Reduction reactions can convert the salt into alcohols and amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethanolamine moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly used.

Major Products:

    Oxidation: Produces carboxylic acids and amides.

    Reduction: Produces alcohols and amines.

    Substitution: Produces substituted amines and esters.

Scientific Research Applications

Capric acid, diethanolamine salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of capric acid, diethanolamine salt involves its interaction with cellular membranes and proteins. The compound can modulate the activity of various enzymes and receptors, such as peroxisome proliferator-activated receptors (PPARs) and AMPA receptors . It also affects the fluidity and permeability of cellular membranes, enhancing the absorption and bioavailability of other compounds.

Comparison with Similar Compounds

    Nonanoic acid: A saturated fatty acid with one less carbon atom than capric acid.

    Undecanoic acid: A saturated fatty acid with one more carbon atom than capric acid.

    Decanol: The alcohol derivative of decanoic acid.

    Decanal: The aldehyde derivative of decanoic acid.

Uniqueness: Capric acid, diethanolamine salt is unique due to its combination of a fatty acid and an amine, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it an effective emulsifying agent and enhances its solubility in various solvents, making it versatile for use in different applications.

Properties

CAS No.

64601-14-5

Molecular Formula

C14H31NO4

Molecular Weight

277.40 g/mol

IUPAC Name

decanoic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C10H20O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10(11)12;6-3-1-5-2-4-7/h2-9H2,1H3,(H,11,12);5-7H,1-4H2

InChI Key

ZCNCBFKBQRZZFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)O.C(CO)NCCO

Origin of Product

United States

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